![molecular formula C16H15N3O3 B14329808 methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate is a complex organic compound that belongs to the class of β-carbolines. These compounds are known for their diverse biological activities and are often found in various natural products and synthetic analogs. The structure of this compound includes a pyridoindole core, which is a fused heterocyclic system, making it a significant pharmacophore in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate can be achieved through a manganese dioxide mediated one-pot method. This method starts with an activated alcohol and involves a series of reactions including alcohol oxidation, Pictet–Spengler cyclisation, and oxidative aromatisation . This process allows for the efficient preparation of β-carbolines, which are essential intermediates in the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process. The key steps would involve the careful control of reaction conditions such as temperature, solvent, and reagent concentrations to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Manganese dioxide in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more oxidized β-carboline derivatives, while reduction could yield reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including its role as a pharmacophore in drug design.
Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate involves its interaction with specific molecular targets and pathways. The pyridoindole core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-pyrido[3,4-b]indole: Known for its estrogen receptor modulation activity.
Pyrido[4,3-b]indole derivatives: Used as pharmaceuticals for various therapeutic applications.
Uniqueness
Methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate is unique due to its specific structural features and the presence of the β-carboline moiety. This makes it a valuable compound in medicinal chemistry and drug design, offering distinct advantages over other similar compounds in terms of its biological activity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H15N3O3 |
|---|---|
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate |
InChI |
InChI=1S/C16H15N3O3/c1-9(16(21)22-2)18-15(20)13-7-11-10-5-3-4-6-12(10)19-14(11)8-17-13/h3-9,19H,1-2H3,(H,18,20)/t9-/m0/s1 |
Clave InChI |
SGPKQVKGPYNARM-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
SMILES canónico |
CC(C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


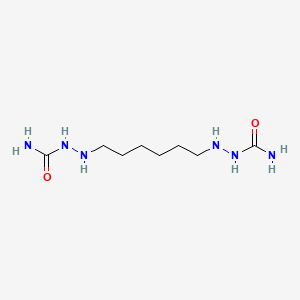
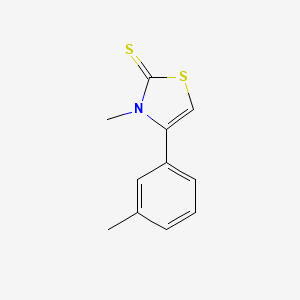
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
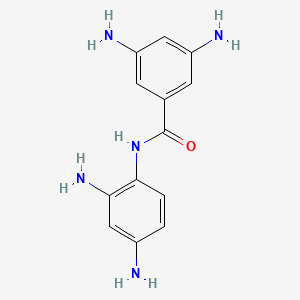
![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)
![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
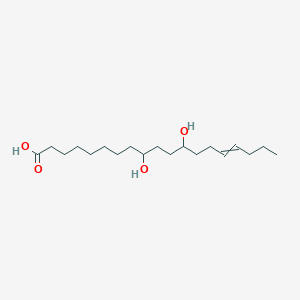
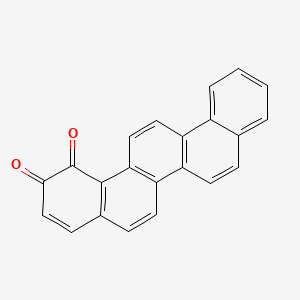
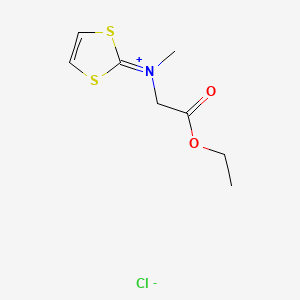
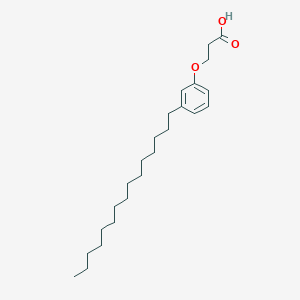
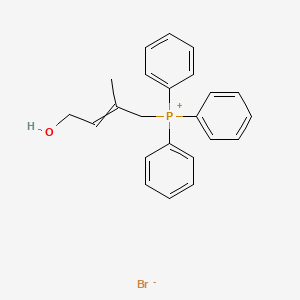

![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
